molecular formula C19H22BrNO2 B4009307 3-(5-bromo-2-hydroxyphenyl)-N-tert-butyl-3-phenylpropanamide

3-(5-bromo-2-hydroxyphenyl)-N-tert-butyl-3-phenylpropanamide

Cat. No.: B4009307
M. Wt: 376.3 g/mol
InChI Key: CPFUEANGYZBIQQ-UHFFFAOYSA-N
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Description

3-(5-bromo-2-hydroxyphenyl)-N-tert-butyl-3-phenylpropanamide is an organic compound that features a brominated phenol group, a tert-butyl group, and a phenylpropanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-2-hydroxyphenyl)-N-tert-butyl-3-phenylpropanamide typically involves the bromination of 2-hydroxyacetophenone followed by subsequent reactions to introduce the tert-butyl and phenylpropanamide groups. One common method involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for bromination and automated systems for subsequent reactions.

Chemical Reactions Analysis

Types of Reactions

3-(5-bromo-2-hydroxyphenyl)-N-tert-butyl-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding hydroxyphenyl compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroxyphenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(5-bromo-2-hydroxyphenyl)-N-tert-butyl-3-phenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-bromo-2-hydroxyphenyl)-N-tert-butyl-3-phenylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The brominated phenol group can form hydrogen bonds and other interactions with active sites, while the tert-butyl and phenylpropanamide groups contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-bromo-2-hydroxyphenyl)-N-tert-butyl-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(5-bromo-2-hydroxyphenyl)-N-tert-butyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO2/c1-19(2,3)21-18(23)12-15(13-7-5-4-6-8-13)16-11-14(20)9-10-17(16)22/h4-11,15,22H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFUEANGYZBIQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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